tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Overview
Description
tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities, including potential therapeutic applications in neurology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of an appropriate ketone with phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to introduce the tert-butyl and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- 6-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-2-ium
Uniqueness
tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl and methoxy groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-12-13-9-11(21-4)5-6-14(13)18-15(12)10-19/h5-6,9,18H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQZXREUOCMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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